2-Mercaptopyridine N-oxide sodium salt hydrate
Overview
Description
2-Mercaptopyridine N-oxide sodium salt hydrate is a chemical compound with the molecular formula C5H4NNaOS . It is one of the active components in paint, sealants, shampoo, adhesive, and aerosol due to its anti-microbial activity . In biochemistry studies, it is utilized to transport zinc into cells .
Molecular Structure Analysis
The molecular weight of this compound is 149.14 g/mol . The InChI Key is WNGMMIYXPIAYOB-UHFFFAOYSA-M . The SMILES string representation is [Na+].[O-][N+]1=CC=CC=C1[S-] .Chemical Reactions Analysis
This compound is known to form bidentate oxothiolane chelates with transition metals . More detailed information about its chemical reactions could not be found.Physical and Chemical Properties Analysis
This compound is a granular crystalline powder that is white to yellow in color . It has a solubility in water and its melting point is greater than 260°C . It is also soluble in ethanol, propylene glycol, polyethylene glycol, and dimethyl sulfoxide, but insoluble in liquid paraffin and olive oil .Scientific Research Applications
Synthesis and Structural Characterization
2-Mercaptopyridine N-oxide sodium salt hydrate plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-mercaptopyridine-1-oxide zinc salt, which is characterized by melting point, NMR, and single crystal diffractometry, indicating its potential in crystallography and materials science (Zhu Hong-jun, 2007).
Catalytic Applications
In catalysis, this compound has been studied for its role in the preparation of crystals through catalytic oxidation, displaying its utility in advancing chemical synthesis methods (Geng Ping-lan, 2006).
Metal Complex Formation
The compound is significant in forming metal complexes. For instance, cycloplatinated(II) complexes incorporating 2-Mercaptopyridine N-oxide sodium salt as a bioactive ligand have been studied, highlighting its potential in the development of new anticancer drugs (Masood Fereidoonnezhad et al., 2018). Additionally, it serves as a selective absorptiometric reagent for the determination of palladium(II), suggesting its application in analytical chemistry (M. Edrissi, A. Massoumi, 1971).
Structural and Chemical Studies
Structural and FT-IR studies of this compound have been conducted, providing insights into charge-assisted hydrogen bonds and halogen interactions in ionic cocrystals (K. Wzgarda-Raj et al., 2019).
Mechanism of Action
Safety and Hazards
2-Mercaptopyridine N-oxide sodium salt hydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXGDXCIFMYMU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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